N-9-acridinyl-2,2,2-trichloroacetamide
Description
N-9-Acridinyl-2,2,2-trichloroacetamide is a structurally distinct compound featuring an acridine moiety linked to a trichloroacetamide group. Acridine derivatives are well-known for their planar aromatic systems, which facilitate DNA intercalation and biological interactions, while the trichloroacetamide group enhances electrophilic reactivity and stability.
Properties
IUPAC Name |
N-acridin-9-yl-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-15(17,18)14(21)20-13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGIPCOTCBCUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between N-9-acridinyl-2,2,2-trichloroacetamide and related compounds:
*Estimated based on analogs.
Key Findings:
Acridine vs. Anthraquinone Backbones: Acridine derivatives (e.g., N-9-acridinyl-2-bromoacetamide) are more likely to interact with nucleic acids due to their planar structure, whereas anthraquinone derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)-trifluoroacetamide) are often employed in photochemical applications. The trichloroacetamide group in the target compound may confer stronger electrophilic character compared to trifluoroacetamide analogs, influencing reactivity in substitution reactions.
Halogen Substitution Effects :
- Bromoacetamide (e.g., N-9-acridinyl-2-bromoacetamide) and trichloroacetamide derivatives differ in biological activity. Bromine’s larger atomic radius may favor hydrophobic interactions, while chlorine’s electronegativity enhances stability in metabolic environments.
Biological Activity: Trichloroacetamide derivatives, such as 2,2,2-trichloroacetamide, inhibit methanogenesis by targeting vitamin B12-dependent pathways in archaea. This suggests that the acridinyl-trichloroacetamide hybrid could exhibit dual mechanisms: intercalation (via acridine) and enzyme inhibition (via trichloroacetamide).
Q & A
Basic Research Question
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acridinyl protons at δ 8.2–8.5 ppm; trichloroacetamide carbonyl at ~170 ppm) .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C: 49.1%, H: 2.3%, N: 6.4%, Cl: 29.0%) .
How can researchers resolve contradictions in reactivity data for this compound under varying conditions?
Advanced Research Question
Data discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., MeOH) inhibit reactivity. Compare kinetic data across solvents using UV-Vis or LC-MS .
- pH Dependency : The acridinyl nitrogen’s basicity (pKa ~5.5) affects protonation states. Conduct reactions at controlled pH (buffered solutions) and analyze products via ¹H NMR titration .
- Cross-Validation : Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model reaction pathways and compare with experimental outcomes .
What computational strategies are effective for studying the biological interactions of this compound?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., DNA topoisomerases). Validate with MD simulations (AMBER or GROMACS) to assess stability .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO/LUMO energies. Train models with IC50 data from cytotoxicity assays .
- Electrostatic Potential Maps : Generate ESP maps (via Multiwfn) to identify nucleophilic/electrophilic regions influencing reactivity .
How does the electronic structure of this compound influence its spectroscopic properties?
Advanced Research Question
- UV-Vis Spectroscopy : The acridinyl moiety’s conjugated π-system absorbs at ~360 nm (ε > 10⁴ M⁻¹cm⁻¹). Solvatochromic shifts in polar solvents indicate charge-transfer transitions .
- Fluorescence Quenching : Trichloroacetamide’s electron-withdrawing groups reduce fluorescence quantum yield (<0.1) compared to unsubstituted acridine derivatives. Measure using time-resolved fluorescence spectroscopy .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or photodegradation .
- Handling : Use gloveboxes for air-sensitive reactions. Confirm stability via periodic HPLC checks over 6-month intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
